N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide typically involves the reaction of 4-(2-chlorophenyl)piperidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and HPLC to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-chlorophenyl)acetamide
- N-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide
Uniqueness
N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
925218-21-9 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-[[4-(2-chlorophenyl)piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-10-14(6-8-16-9-7-14)12-4-2-3-5-13(12)15/h2-5,16H,6-10H2,1H3,(H,17,18) |
InChI Key |
CMTGGQZIMHOVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCNCC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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